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Periodic acid

Cat. No.: B084380
CAS No.: 13444-71-8
M. Wt: 191.91 g/mol
InChI Key: KHIWWQKSHDUIBK-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Periodic Acid

This compound was first identified in 1833 by the German chemists Heinrich Gustav Magnus and C. F. Ammermüller. stainsfile.comlibretexts.orgzoranchem.commicrobenotes.comgeeksforgeeks.orglibretexts.orgcollegedunia.com Their discovery emerged during a transformative period in chemistry. In the early 19th century, the field was rapidly advancing, propelled by John Dalton's atomic theory and Jöns Jacob Berzelius's systematic efforts to determine atomic weights. williamblythe.comstudysmarter.co.uk This era also witnessed the burgeoning of organic chemistry as a distinct discipline, moving away from the vitalism theory. americanelements.com The scientific community was actively exploring the nature of elements and their compounds, with a growing interest in the principles of chemical combination and reactivity. williamblythe.comstudysmarter.co.uk

The discovery of new oxidizing agents was a significant pursuit, as they were crucial for both analytical and synthetic purposes. montrealgazette.comalliancechemical.com Before the discovery of this compound, chemists relied on agents like nitric acid, chlorine, and potassium permanganate. The work of Magnus and Ammermüller on a new oxygen-containing acid of iodine represented a notable expansion of the chemical arsenal (B13267) available to researchers. stainsfile.comzoranchem.com

While Magnus and Ammermüller are credited with the initial discovery, the full potential of this compound, particularly in organic chemistry, was realized much later. The foundational work on carbohydrate chemistry by Hermann Emil Fischer, a Nobel laureate, primarily utilized reagents like phenylhydrazine, which he discovered, to elucidate the structure of sugars. montrealgazette.comnobelprize.orgmsu.eduacademie-sciences.fr The application of this compound as a key tool for the structural analysis of carbohydrates would become a cornerstone of the field in the decades that followed Fischer's seminal contributions. archive.orgfrontiersin.org

Evolution of this compound Applications in Chemical Science

The applications of this compound in chemical science have evolved significantly since its discovery, transitioning from a compound of primarily inorganic interest to a versatile reagent in organic synthesis, biochemistry, and materials science.

A pivotal moment in the history of this compound's application was the development of the Malaprade reaction in 1928. msu.eduacademie-sciences.frpathnsitu.comutah.edunih.gov French chemist Léon Malaprade reported that this compound could selectively cleave the carbon-carbon bond of vicinal diols (1,2-diols) to form two carbonyl fragments (aldehydes or ketones). pathnsitu.comutah.edu This reaction proved to be exceptionally useful for the structural elucidation of carbohydrates and other polyols, allowing chemists to break down complex sugar molecules into smaller, more easily identifiable fragments. libretexts.orgwikipedia.orgwikipedia.org The periodate (B1199274) oxidation of polysaccharides remains a fundamental technique for determining their structure. frontiersin.orgwikipedia.org

The oxidizing power of this compound has been harnessed in other named reactions as well. In the Babler oxidation , this compound is used as a stoichiometric re-oxidant in conjunction with a catalytic amount of pyridinium (B92312) chlorochromate (PCC) for the oxidative transposition of tertiary allylic alcohols to enones. stainsfile.comlibretexts.orgcollegedunia.comwikipedia.org This method offers a valuable synthetic route to α,β-unsaturated carbonyl compounds. wikipedia.org

Beyond specific named reactions, this compound serves as a potent oxidizing agent for a range of functional groups. It has found applications in various fields:

Biomedical Field: The This compound-Schiff (PAS) stain is a widely used histochemical technique to detect polysaccharides like glycogen (B147801), as well as glycoproteins and glycolipids in tissue samples. stainsfile.commicrobenotes.compathnsitu.comutah.eduwikipedia.org The this compound oxidizes the vicinal diols in the carbohydrate components to aldehydes, which then react with Schiff reagent to produce a characteristic purple-magenta color. microbenotes.comwikipedia.org This method is crucial in pathology for diagnosing various conditions, including glycogen storage diseases and fungal infections. microbenotes.comwikipedia.org

Materials Science: In the electronics industry, this compound is employed for the surface treatment of semiconductor materials and the micro-etching of printed circuit boards (PCBs). zoranchem.comwilliamblythe.comalliancechemical.comprevor.comamericanchemistry.comkao.com Its selective oxidizing properties are valuable for processes such as the planarization of metal layers on silicon chips and the cleaning of semiconductor surfaces. williamblythe.comprevor.comamericanchemistry.com

Forms and Interconversion of this compound Species (e.g., Orthothis compound, Metathis compound)

This compound can exist in two primary forms: orthothis compound (H₅IO₆) and metathis compound (HIO₄). stainsfile.comlibretexts.orgzoranchem.comgeeksforgeeks.orglibretexts.orgcollegedunia.comnobelprize.orgwikipedia.orgwikipedia.orgwikipedia.org The prefix "ortho-" indicates a higher degree of hydration, while "meta-" signifies a lower degree. libretexts.orgwikipedia.org

Orthothis compound (H₅IO₆) is the form that is stable in aqueous solutions and can be isolated as colorless, monoclinic crystals. stainsfile.comzoranchem.comlibretexts.orgwikipedia.org In the solid state, its structure consists of slightly distorted IO₆ octahedra linked by bridging hydrogen atoms. stainsfile.comzoranchem.comlibretexts.orgwikipedia.org

Metathis compound (HIO₄) can be obtained by the dehydration of orthothis compound at 100 °C under reduced pressure. stainsfile.comzoranchem.comlibretexts.orgcollegedunia.comwikipedia.orgwikipedia.org Further heating to around 150 °C results in decomposition to iodine pentoxide (I₂O₅) and oxygen, not the expected anhydride (B1165640) diiodine heptoxide (I₂O₇). stainsfile.comzoranchem.comlibretexts.orgwikipedia.orgwikipedia.org The structure of metathis compound also features IO₆ octahedra, but in this case, they are connected via edge-sharing to form infinite one-dimensional chains. stainsfile.comzoranchem.comlibretexts.orgwikipedia.org

The interconversion between these two forms is an equilibrium process:

H₅IO₆ ⇌ HIO₄ + 2H₂O

In aqueous solution, the equilibrium is complex. While historically described as a simple interconversion between the ortho and meta forms, recent studies suggest that the speciation is dominated by orthothis compound (H₅IO₆) and its successive deprotonation products. nih.govcdnsciencepub.com Orthothis compound is a polyprotic acid with several dissociation constants. stainsfile.comzoranchem.comwikipedia.org The pKa of metathis compound, however, has not been determined. stainsfile.comzoranchem.comlibretexts.orgwikipedia.org

Recent research using techniques like potentiometric titration and Raman spectroscopy has indicated that there is no clear evidence for a significant ortho-meta equilibrium or the presence of dimeric periodate species in aqueous solution. nih.gov Instead, the behavior can be quantitatively described by the presence of orthothis compound and its three deprotonation steps. nih.gov

Below are data tables summarizing key properties of the this compound species.

Table 1: Physicochemical Properties of this compound Forms

PropertyOrthothis compoundMetathis compound
Chemical Formula H₅IO₆HIO₄
Molar Mass 227.94 g/mol americanelements.com191.91 g/mol libretexts.orgnobelprize.org
Appearance Colorless to white crystals stainsfile.comamericanelements.comwikipedia.orgColorless to white crystals stainsfile.comwikipedia.org
Melting Point 122-130 °C geeksforgeeks.orgcollegedunia.comamericanelements.comDecomposes
Solubility Soluble in water and alcohols stainsfile.comlibretexts.orggeeksforgeeks.orgcollegedunia.comnobelprize.orgwikipedia.orgSoluble in water wikipedia.org
Crystal Structure Monoclinic, space group P2₁/n stainsfile.comzoranchem.comlibretexts.orgwikipedia.orgInfinite chains of edge-sharing IO₆ octahedra stainsfile.comzoranchem.comlibretexts.orgwikipedia.org

Table 2: Acid Dissociation Constants (pKa) of Orthothis compound in Aqueous Solution

EquilibriumpKa Value
H₅IO₆ ⇌ H₄IO₆⁻ + H⁺pKa₁ = 0.98 - 3.29 stainsfile.comwikipedia.orgnih.govwebassign.net
H₄IO₆⁻ ⇌ H₃IO₆²⁻ + H⁺pKa₂ = 7.42 - 8.31 stainsfile.comwikipedia.orgnih.govwebassign.net
H₃IO₆²⁻ ⇌ H₂IO₆³⁻ + H⁺pKa₃ = 10.99 - 11.60 stainsfile.comwikipedia.orgnih.gov

Note: The reported pKa values can vary depending on the ionic strength of the solution and the experimental method used. nih.govcdnsciencepub.comwebassign.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula HIO4 B084380 Periodic acid CAS No. 13444-71-8

Properties

IUPAC Name

periodic acid
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InChI

InChI=1S/HIO4/c2-1(3,4)5/h(H,2,3,4,5)
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InChI Key

KHIWWQKSHDUIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

OI(=O)(=O)=O
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Molecular Formula

HIO4
Record name periodic acid
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Related CAS

10450-60-9 (Parent)
Record name Metaperiodic acid
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DSSTOX Substance ID

DTXSID701015530
Record name Metaperiodic acid
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Molecular Weight

191.910 g/mol
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Physical Description

White solid; [Hawley]
Record name Metaperiodic acid
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CAS No.

13444-71-8
Record name Periodic acid
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Record name Metaperiodic acid
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Record name Periodic acid (HIO4)
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Record name METAPERIODIC ACID
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Oxidative Chemistry of Periodic Acid

Periodic Acid as a Selective Oxidant in Organic Transformations

This compound is a valuable reagent for the selective oxidation of specific functional groups, most notably for the cleavage of carbon-carbon bonds in 1,2-difunctionalized compounds. wikipedia.orglibretexts.org This selectivity makes it a key tool in structural analysis and synthetic chemistry, particularly for carbohydrates and related molecules. wikipedia.orgscite.ai

The Malaprade reaction, first reported by Léon Malaprade, is the oxidative cleavage of a vicinal diol (a 1,2-diol) by this compound or its salts to yield two carbonyl compounds (aldehydes or ketones). wikipedia.orgyoutube.com This reaction is highly specific for adjacent diols and has been extended to the cleavage of other 1,2-difunctional groups such as α-hydroxy ketones, α-amino alcohols, and 1,2-diketones. wikipedia.orgyoutube.comresearchgate.net The reaction typically proceeds in aqueous solutions, sometimes with co-solvents to improve the solubility of organic substrates, and is often faster under acidic conditions. scite.aiyoutube.com

The mechanism of the Malaprade reaction is widely accepted to proceed through the formation of a cyclic periodate (B1199274) ester intermediate. doubtnut.comwikipedia.orgwikipedia.orgpearson.com The vicinal diol reacts with this compound to form this key intermediate, which then decomposes in a concerted fashion to break the carbon-carbon bond between the hydroxyl-bearing carbons, yielding the final carbonyl products. doubtnut.comyoutube.com

The formation of the cyclic ester is influenced by the geometry of the substrate; cis-diols, for instance, react much more rapidly than trans-diols because their geometry is more favorable for forming the five-membered cyclic intermediate. wikipedia.orgpearson.com In cases where the formation of the cyclic diester is sterically impossible, such as with constrained trans-diols in a ring, the oxidation does not occur. pearson.comacs.org

Recent computational studies using density functional theory (DFT) have provided a more detailed understanding of the reaction pathway. rsc.orgrsc.org These studies propose a three-step process for the oxidation of ethylene (B1197577) glycol: rsc.orgrsc.org

Formation of an intermediate with one I-O bond, which is a seven-membered quasi-ring stabilized by an intramolecular hydrogen bond. rsc.org

Ring closure to form a more stable cyclic diester intermediate with two I-O bonds. rsc.org

Decomposition of the cyclic ester, leading to the cleavage of the C-C bond and two I-O bonds, ultimately releasing the two carbonyl products, iodic acid (HIO₃), and a water molecule. youtube.comrsc.org

The decomposition of the cyclic ester is the rate-determining step and is thought to involve the monoanion of the cyclic ester. rsc.org It has been proposed that only the dehydrated form of the cyclic diester is capable of decomposing to the products, a condition that is favored by acidic pH. acs.org

Table 3: Proposed Mechanistic Steps for Ethylene Glycol Oxidation by this compound (Based on DFT Studies) rsc.orgrsc.org

StepDescriptionKey Intermediate/State
1Formation of a monoesterSeven-membered quasi-ring intermediate (IC1_B)
2CyclizationFive-membered cyclic diester intermediate (IC2_C)
3DecompositionTransition state (TS3_C) leading to C-C bond cleavage

Vicinal Diol Cleavage (Malaprade Reaction)

Stereochemical Considerations in Diol Oxidations

The oxidation of vicinal diols by this compound proceeds through the formation of a cyclic periodate ester intermediate. masterorganicchemistry.comdoubtnut.com The formation of this five-membered ring is crucial for the reaction to occur. Consequently, the stereochemical arrangement of the hydroxyl groups significantly influences the reaction rate.

Cis-diols: Diols with cis hydroxyl groups, which are spatially closer, react more rapidly as they can readily form the cyclic intermediate. doubtnut.compearson.com

Trans-diols: Trans-diols, where the hydroxyl groups are on opposite sides, react much slower. stackexchange.com In rigid cyclic systems, where the trans-diols cannot adopt a conformation to form the cyclic ester, the reaction may not occur at all. pearson.com However, in flexible acyclic systems, bond rotation can allow the hydroxyl groups to come into sufficient proximity for the reaction to proceed, albeit at a reduced rate compared to their cis counterparts. pearson.com

This stereochemical dependence is a key feature of the Malaprade reaction and can be exploited for selective oxidations.

Kinetic and Thermodynamic Aspects of Malaprade Reactions

The Malaprade reaction is a second-order process, first order in both the diol and this compound. ias.ac.in The reaction mechanism involves a rapid, reversible formation of a cyclic periodate ester intermediate, followed by a slower, rate-determining decomposition of this intermediate to the final carbonyl products. researchgate.netacs.orgrsc.org

Thermodynamic Considerations: The formation of the cyclic intermediate is an equilibrium process. rsc.org The position of this equilibrium is influenced by both electronic and steric factors. Electron-releasing substituents on the diol can increase the equilibrium constant for the formation of the intermediate. rsc.org However, bulky substituents can sterically hinder the formation of the cyclic ester, thereby lowering the equilibrium constant. rsc.org

Oxidation of α-Hydroxy Aldehydes and Ketones

This compound readily oxidizes α-hydroxy aldehydes and α-hydroxy ketones. oclc.orgnist.govuwindsor.ca The mechanism is analogous to that of vicinal diol cleavage. In aqueous solutions, aldehydes and ketones exist in equilibrium with their hydrate (B1144303) forms (gem-diols). stackexchange.com This hydrated form provides the necessary 1,2-diol structure for the reaction with this compound to occur. stackexchange.com The carbon-carbon bond between the carbonyl group and the hydroxyl-bearing carbon is cleaved, resulting in the formation of a carboxylic acid from the aldehyde or ketone portion and an aldehyde or ketone from the alcohol portion. uwindsor.ca

Oxidative Hydroxylation of Active Methylene (B1212753) Groups

This compound can effect the oxidative hydroxylation of active methylene groups, which are CH₂ groups flanked by two electron-withdrawing groups. oclc.orgnist.gov This reaction has been observed in compounds like malonic acid and its derivatives. nist.govnih.gov The reaction is believed to proceed through a ligand push-pull mechanism. nist.gov Interestingly, while both this compound and its salt, sodium periodate, can hydroxylate active methylene groups in acyclic compounds, only this compound is effective for the hydroxylation and subsequent oxidation of active methylene groups in polycyclic aromatic hydrocarbons. nist.gov

Cleavage of Enols and Reductones

This compound is also capable of cleaving enols and reductones. oclc.orgnist.gov Enols, the tautomeric forms of ketones and aldehydes, possess a carbon-carbon double bond adjacent to a hydroxyl group. This structural feature is susceptible to oxidative cleavage by this compound. The reaction of enols is particularly relevant in the context of acid-catalyzed reactions where enol formation is promoted. masterorganicchemistry.com

Oxidation of Unsaturated Systems (e.g., Isolated Double Bonds, Olefins)

The oxidation of isolated double bonds (olefins) by this compound is not a direct cleavage reaction like ozonolysis. google.comlibretexts.orgmsu.edu Instead, it typically proceeds in a two-step sequence. First, the alkene is hydroxylated to form a vicinal diol. openstax.orglibretexts.org This can be achieved using reagents like osmium tetroxide or potassium permanganate. Following the formation of the diol, this compound is then used to cleave the C-C bond of the diol to yield two carbonyl compounds. openstax.orglibretexts.org This two-step process provides an alternative to ozonolysis for the cleavage of double bonds. libretexts.orgmsu.edu In some cases, this compound has been used for the hydroxylation and further oxidation of compounds containing an isolated double bond, such as cinnamic acid. oclc.orgnist.gov

Oxidation of Aromatic and Polycyclic Aromatic Hydrocarbons

This compound has been shown to be a novel oxidant for certain polycyclic aromatic hydrocarbons (PAHs) in aprotic solvents with a small amount of water. oclc.orgnih.govnih.gov The reaction exhibits a unique dual character depending on the specific hydrocarbon:

Coupling Reaction: For some PAHs, such as pyrene (B120774) and fluorene, this compound promotes a coupling reaction through a radical intermediate. oclc.orgnih.gov For instance, pyrene is converted to 1,1'-bipyrene. oclc.orgrsc.org

Quinone Formation: For other PAHs, including acenaphthene, anthracene, and naphthalene, this compound leads to the formation of quinones. oclc.orgnih.govrsc.org This oxidation proceeds via a two-equivalent oxidation mechanism that does not involve a radical intermediate. oclc.orgnih.gov The reaction is initiated by electrophilic attack of this compound on the aromatic ring. nih.gov

The choice of solvent and reaction temperature are crucial factors in these oxidations. nist.govnih.gov For example, oxidations to form quinones often require initial heating to start the reaction. nih.gov Interestingly, recent research has shown that the reaction conditions can dictate the product outcome, with solution-based reactions favoring C-H iodination and solvent-free mechanochemical conditions yielding C-H oxidation to quinones. acs.org

Selective Oxidation of Alcohols

This compound and its salts are effective reagents for the oxidation of alcohols to carbonyl compounds. The selectivity of this oxidation can often be controlled. For instance, in the presence of a catalytic amount of CrO₃, this compound can efficiently oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones. researchgate.net A notable application is the selective oxidation of benzylic alcohols. Benzyl (B1604629) alcohols and their tert-butyldimethylsilyl (TBDMS) ethers can be oxidized to the corresponding carbonyl compounds in high yields using this compound catalyzed by CrO₃ at low temperatures. organic-chemistry.org This method demonstrates high functional group tolerance and selectivity for the TBDMS ether over the tert-butyldiphenylsilyl (TBDPS) ether. organic-chemistry.org

A key advantage of certain this compound-based systems is the ability to achieve chemoselectivity. For example, a system using catalytic amounts of TEMPO and tetra-n-butylammonium bromide with this compound and wet alumina (B75360) allows for the selective oxidation of secondary alcohols in the presence of primary alcohols. organic-chemistry.org Furthermore, a protocol utilizing bis(trimethylsilyl) chromate (B82759) (BTSC) as a catalyst with this compound enables the selective oxidation of benzylic alcohols over aliphatic alcohols. nih.gov In a competition reaction, benzyl alcohol was selectively oxidized to benzaldehyde (B42025) in high yield without the formation of hexanal (B45976) from hexanol. nih.gov

Table 1: Selective Oxidation of Alcohols with this compound Systems
Catalyst/Co-reagentSubstrateProductKey FeatureReference
CrO₃Primary AlcoholsCarboxylic AcidsHigh efficiency researchgate.net
CrO₃Secondary AlcoholsKetonesHigh efficiency researchgate.net
CrO₃Benzyl TBDMS EthersCarbonyl CompoundsHigh yield and selectivity organic-chemistry.org
TEMPO/TBABSecondary AlcoholsKetonesChemoselective over primary alcohols organic-chemistry.org
BTSCBenzylic AlcoholsAldehydesSelective over aliphatic alcohols nih.gov

Oxidation of N-Terminal Serine Residues in Peptides

This compound can selectively oxidize the N-terminal serine or threonine residues in peptides and proteins. atamanchemicals.comnih.govnih.gov This specificity arises from the reaction of periodate with the 1,2-amino alcohol functionality present in these N-terminal amino acids. nih.govnih.gov The oxidation cleaves the carbon-carbon bond of the vicinal diol-like structure, converting the N-terminal serine into a glyoxylyl group (an aldehyde). atamanchemicals.commdpi.com This reaction is highly specific and can be carried out under mild conditions, typically at pH 7. nih.gov

The resulting aldehyde provides a unique chemical handle for the site-specific modification of peptides and proteins. nih.gov This aldehyde can then be reacted with hydrazide-containing molecules to form stable hydrazone conjugates. nih.govnih.gov This method has been used for various applications, including:

Peptide capture and simplification: Biotin-labeled hydrazides can be used to capture and isolate peptides with N-terminal serine or threonine from complex mixtures for proteomic analysis. nih.gov

Bioconjugation: Attaching reporter groups, metal chelating agents, or cytotoxic drugs to the N-terminus of a peptide or protein. nih.gov

The reaction is rapid and highly specific, with minimal side reactions when a low molar ratio of periodate to peptide is used. nih.gov This specific oxidation has been successfully applied to synthetic peptides and recombinant proteins, such as murine interleukin-1 alpha, which has an N-terminal serine. nih.gov

Oxidation of Organic Sulfides and Sulfoxides

This compound is an effective reagent for the controlled oxidation of organic sulfides. Depending on the reaction conditions and the stoichiometry of the oxidant, sulfides can be selectively oxidized to either sulfoxides or further to sulfones. organic-chemistry.orgresearchgate.net

A particularly efficient method for the selective oxidation of sulfides to sulfoxides involves the use of this compound (H₅IO₆) catalyzed by iron(III) chloride (FeCl₃) in acetonitrile (B52724). thieme-connect.comorganic-chemistry.orgresearchgate.net This procedure is remarkably fast, often completed in under two minutes, and provides excellent yields, frequently exceeding 98%. thieme-connect.comorganic-chemistry.org The catalytic effect of FeCl₃ significantly accelerates the reaction compared to using this compound alone. thieme-connect.com This method is applicable to a variety of sulfides, including substituted thioanisoles and linear dialkyl sulfides, with minimal influence from electronic or steric factors. organic-chemistry.org

The further oxidation of sulfoxides to sulfones can also be achieved using periodate. researchgate.net Computational studies (DFT) have shown that the periodate ion (IO₄⁻) oxidizes sulfoxides to sulfones in a one-step oxygen-transfer reaction. researchgate.net The mechanism is similar to that of sulfide (B99878) oxidation. researchgate.net The relative reactivity of different periodate species in these oxidations is HIO₄ >> H₅IO₆ > IO₄⁻ > H₄IO₆⁻ >> H₃IO₆²⁻. researchgate.net Under typical neutral or moderately acidic experimental conditions, the periodate ion (IO₄⁻) is the primary oxidizing species. researchgate.net

Table 2: Oxidation of Organic Sulfur Compounds with this compound
SubstrateProductCatalyst/ConditionsKey FeatureReference
Organic SulfideSulfoxide (B87167)FeCl₃, MeCNFast, high yield (>98%) thieme-connect.comorganic-chemistry.org
Organic SulfideSulfoxideIO₄⁻One-step oxygen transfer researchgate.net
SulfoxideSulfoneIO₄⁻One-step oxygen transfer researchgate.net

Babler Oxidation of Secondary Allyl Alcohols

The Babler oxidation is a method for the oxidative transposition of tertiary allylic alcohols to enones using an oxidant like pyridinium (B92312) chlorochromate (PCC). wikipedia.org While the classic Babler oxidation uses stoichiometric PCC, this compound has been successfully employed as a co-oxidant, particularly in the oxidation of secondary allylic alcohols. wikipedia.orgwikipedia.org

The oxidation of secondary allylic alcohols can be more challenging to control than their tertiary counterparts. wikipedia.org However, a facile procedure using a catalytic amount of PCC (5 mol%) with this compound (H₅IO₆) as the stoichiometric co-oxidant has been developed. researchgate.netresearchgate.net This system achieves the 1,3-oxidative transposition of aromatic secondary allylic alcohols to yield α,β-unsaturated aldehydes with exclusive (E)-stereoselectivity. researchgate.netresearchgate.net This method is effective for a range of aromatic allylic alcohols with both electron-donating and electron-withdrawing substituents. researchgate.net The reaction is typically carried out in acetonitrile. wikipedia.org

Interestingly, this catalytic system is specific to aromatic substrates; alkyl-substituted secondary allylic alcohols tend to undergo simple oxidation to the corresponding vinyl ketones instead of the desired transposed enals. researchgate.net The strongly acidic conditions created by the stoichiometric this compound suggest that for secondary alcohols, the mechanism may proceed through a carbocationic intermediate rather than the mdpi.commdpi.com-sigmatropic rearrangement proposed for tertiary alcohols. wikipedia.org

This compound in Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation. mdpi.com Periodate-based AOPs have emerged as a promising technology due to the ability of periodate (IO₄⁻) to generate highly reactive species upon activation. kuleuven.beresearchgate.net

UV/Periodate Systems for Environmental Remediation

The combination of ultraviolet (UV) irradiation and periodate (the UV/IO₄⁻ system) is an effective AOP for degrading persistent organic pollutants in aqueous solutions. researchgate.nettaylorfrancis.com The photolysis of periodate by UV light (typically at wavelengths less than 400 nm) generates a variety of powerful reactive species. mdpi.comresearchgate.net These include hydroxyl radicals (•OH), iodate (B108269) radicals (IO₃•), periodate radicals (IO₄•), ground-state oxygen atoms (O(³P)), and ozone (O₃). researchgate.nettaylorfrancis.com The synergistic action of these species makes the degradation process significantly faster than other AOPs like UV/H₂O₂. researchgate.net

The UV/periodate process has been successfully applied to degrade various pollutants, including dyes like Acid Orange 10 and Chlorazol Black, as well as pharmaceuticals like naproxen (B1676952). mdpi.comtaylorfrancis.comacs.org The efficiency of the degradation is influenced by several factors:

Periodate Concentration: The degradation rate generally increases with periodate concentration up to an optimal point (e.g., around 1-3 mM), after which higher concentrations can have a scavenging effect on the radicals, slowing the degradation. mdpi.com

Pollutant Concentration: Higher initial pollutant concentrations tend to decrease the degradation performance. mdpi.com

pH: The pH of the solution is a critical factor, as it can affect the quantum yield of periodate photolysis and the dominant radical species. mdpi.comacs.org

Water Matrix: The presence of other substances in the water, such as chloride, bicarbonate, and natural organic matter, can impact the efficiency of the process. taylorfrancis.comacs.org

Mechanistic Insights into Pollutant Degradation in this compound-Based AOPs

The degradation of pollutants in periodate-based AOPs is a complex process driven by multiple reactive species. The specific contribution of each radical can vary depending on the system and conditions.

In UVA-LED/periodate systems used for degrading pollutants like naproxen, both hydroxyl radicals (•OH) and ozone (O₃) have been identified as the dominant reactive species, contributing almost equally to the degradation process. acs.org The degradation pathways for naproxen in this system include hydroxylation, dealkylation, and oxidation. acs.org

In other UV/periodate systems, scavenging experiments have confirmed that hydroxyl radicals (•OH) and iodate radicals (IO₃•) are the primary agents responsible for the degradation of pollutants like the dye DB71. iwaponline.com Mechanistic studies on the degradation of 2,4-dichlorophenol (B122985) revealed that iodine radicals were the dominant species, with •OH and O(³P) playing a minor role. kuleuven.be The photodecomposition of periodate ions into these various reactive species is rapid, with significant degradation of the periodate itself observed within minutes of UV irradiation. mdpi.com The generation of this cocktail of potent oxidants makes the UV/periodate system a powerful tool for water and wastewater treatment. researchgate.nettaylorfrancis.com

Table 3: Reactive Species in this compound-Based AOPs
AOP SystemKey Reactive SpeciesPollutant DegradedReference
UV/IO₄⁻•OH, IO₃•, IO₄•, O(³P), O₃Persistent Organic Pollutants researchgate.nettaylorfrancis.com
UVA-LED/IO₄⁻•OH, O₃Naproxen acs.org
UV/IO₄⁻•OH, IO₃•Dye DB71 iwaponline.com
UV/IO₄⁻Iodine Radicals2,4-Dichlorophenol kuleuven.be

Reactive Species Generation and Identification in UV/Periodate Systems

The activation of periodate (IO₄⁻) by ultraviolet (UV) irradiation is a potent advanced oxidation process (AOP) used for the degradation of persistent organic pollutants. researchgate.nettaylorfrancis.com The photolysis of aqueous periodate solutions with UV light (typically at wavelengths less than 300-400 nm) leads to the formation of a variety of highly reactive species. researchgate.netmdpi.com The initial step involves the photodecomposition of the periodate ion, which generates primary radicals that initiate a cascade of subsequent reactions. mdpi.com

The primary reactive species produced include hydroxyl radicals (•OH), iodate radicals (IO₃•), and atomic oxygen in its triplet ground state (O(³P)). taylorfrancis.commdpi.com These primary species can then participate in further reactions to generate other oxidants, such as periodate radicals (IO₄•), ozone (O₃), and hydrogen peroxide (H₂O₂). researchgate.net The combination of these reactive oxygen species and reactive iodine species (RIS) results in a powerful oxidative system capable of degrading a wide range of organic compounds. iwaponline.comnih.gov

The fundamental reactions in the UV/IO₄⁻ system are as follows:

Photolysis of Periodate: IO₄⁻ + hν → IO₃• + O•⁻

Formation of Hydroxyl Radical: O•⁻ + H₂O ↔ •OH + OH⁻

Generation of other Reactive Species: The photolysis can also produce other key species like IO₄• and O(³P). researchgate.nettaylorfrancis.com

The degradation of pollutants in this system often occurs in two stages. In the first stage, with periodate present, •OH is typically the primary species responsible for degradation. nih.gov As the periodate is converted to iodate (IO₃⁻), the second stage begins, where the photolysis of iodate contributes to the degradation, with reactive iodine species like IO₃• playing a more significant role. nih.gov

Identification of Reactive Species

The identification of the specific reactive species driving the oxidative process is crucial for understanding the reaction mechanism. This is primarily achieved through two methods: radical scavenging experiments and advanced spectroscopic techniques.

Radical Scavenging: This technique involves introducing chemical probes (scavengers) that have high reactivity towards specific radicals. By observing the effect of the scavenger on the degradation rate of a target compound, the role of the scavenged radical can be inferred. iwaponline.com For instance, tert-butanol (B103910) (TBA) is commonly used to quench hydroxyl radicals (•OH) and atomic oxygen (O(³P)), while benzoquinone (BQ) is used to trap superoxide (B77818) radicals (O₂•⁻). mdpi.comiwaponline.com

ScavengerTarget Reactive SpeciesReference
tert-Butanol (TBA)•OH, O(³P) mdpi.com
Benzoquinone (BQ)O₂•⁻ iwaponline.com
Furfuryl alcohol (FFA)¹O₂, •OH iwaponline.com
Ascorbic acid•OH, ¹O₂, IO₃• researchgate.net
Phenol•OH, IO₃• researchgate.netscispace.com

Electron Paramagnetic Resonance (EPR): Also known as Electron Spin Resonance (ESR), EPR is a sophisticated spectroscopic technique that provides direct evidence for the presence of paramagnetic species, including free radicals. researchgate.netnih.gov It is a powerful tool for identifying specific radicals like •OH, IO₃•, and IO₄•, helping to clarify the complex reaction mechanisms in UV-based AOPs. researchgate.net In-situ EPR analysis has been used to precisely detect •OH, IO₃•, and IO₄• in UV/IO₄⁻ systems, confirming their generation and evolution during the process. researchgate.net

Synergistic Oxidative Pathways (e.g., H₂O₂/IO₄⁻ Systems)

The combination of this compound and hydrogen peroxide (H₂O₂/IO₄⁻) creates a novel and highly efficient AOP that can degrade refractory organic pollutants without the need for external energy sources like UV light. researchgate.netacs.org The synergistic interaction between H₂O₂ and periodate leads to the rapid generation of multiple free radical species. acs.orgmdpi.com

The primary mechanism involves the reaction between hydrogen peroxide and various periodate species, which exist in different forms depending on the solution's pH. acs.org This interaction generates a potent mix of oxidants, including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and iodate radicals (IO₃•). researchgate.netscispace.comrsc.org The superoxide radical anion (O₂•⁻) is also formed and is considered a key precursor in the radical generation cascade. researchgate.netrsc.org

Research has shown that this system can be remarkably effective; for example, in the degradation of the model pollutant toluidine blue, 98% of the compound and 73% of the total organic carbon were removed within just one minute of treatment at an optimal H₂O₂:IO₄⁻ molar ratio. researchgate.netscispace.com

Influence of pH on Oxidative Pathways

Acidic to Neutral Conditions (pH < 7): In this pH range, the system's high oxidizing capacity is primarily attributed to the generation of hydroxyl radicals (•OH). acs.orgnih.gov The metaperiodate ion (IO₄⁻), which is the major periodate species under acidic conditions, undergoes a one-electron reduction by H₂O₂ to produce radical intermediates, including •OH. acs.orgnih.gov

Alkaline Conditions (pH > 7): At higher pH levels, there is a switch in the dominant oxidant. The dimeric periodate species (H₂I₂O₁₀⁴⁻) becomes more prevalent and reacts with H₂O₂ via a two-electron oxidation pathway, leading to the preferential generation of singlet oxygen (¹O₂). acs.orgnih.gov

This pH-dependent shift in the primary oxidant from hydroxyl radicals to singlet oxygen highlights the tunable nature of the H₂O₂/IO₄⁻ system for selective oxidation applications. nih.gov

pH RangeDominant Periodate SpeciesPrimary Oxidant(s)Reaction PathwayReference
< 5-7IO₄⁻•OHOne-electron reduction of IO₄⁻ by H₂O₂ acs.orgnih.gov
> 7H₂I₂O₁₀⁴⁻¹O₂Two-electron oxidation of H₂O₂ by H₂I₂O₁₀⁴⁻ acs.orgnih.gov

The key reactions in the H₂O₂/IO₄⁻ system are complex and involve the interplay of various radical and non-radical species. The system's efficiency is influenced by the concentrations of both H₂O₂ and periodate, with optimal ratios leading to maximum degradation rates. researchgate.netacs.org

Synthetic Methodologies Employing Periodic Acid

Synthesis of Periodate (B1199274) and Periodic Acid Forms

There are two primary forms of this compound: orthothis compound (H₅IO₆) and metathis compound (HIO₄). libretexts.org Consequently, two series of periodate salts can be formed, such as sodium orthoperiodate (Na₅IO₆) and sodium metaperiodate (NaIO₄). libretexts.orgwikipedia.org The synthesis of these compounds can be achieved through several methods, including electrochemical and chemical oxidation.

Modern industrial production of periodate often relies on electrochemical methods due to their efficiency and lower environmental impact compared to chemical oxidants. libretexts.orgadvanceseng.com This process typically involves the oxidation of iodate (B108269) solutions.

One established industrial method is the electrochemical oxidation of iodic acid or sodium iodate at a lead dioxide (PbO₂) anode. libretexts.orgwikipedia.org The oxidation of iodate under alkaline conditions proceeds with a standard electrode potential of 1.6 V. libretexts.org

Reaction at PbO₂ anode: IO₃⁻ + 6HO⁻ - 2e⁻ → IO₆⁵⁻ + 3H₂O wikipedia.org

While effective, the use of lead dioxide anodes presents challenges, particularly for synthesizing high-grade periodate for pharmaceutical applications. advanceseng.comnih.gov The lead dioxide can slowly disintegrate during electrolysis, contaminating the product with toxic lead ions, which are costly and difficult to remove. advanceseng.com

To overcome this, alternative anode materials have been developed. Boron-doped diamond (BDD) anodes have emerged as a superior, sustainable alternative. advanceseng.comnih.gov BDD anodes are durable, metal-free, non-toxic, and can be produced from methane. advanceseng.com They facilitate a direct, cost-efficient electrochemical synthesis of periodate from iodide, a more readily available and less expensive starting material than iodate. nih.gov This process avoids the use of toxic lead anodes and was successfully scaled up in a flow electrolysis cell, demonstrating its industrial viability. advanceseng.comnih.gov

| Electrochemical Synthesis Methods for Periodate | | :--- | :--- | | Anode Material | Starting Material | Key Features & Findings | | Lead Dioxide (PbO₂) | Iodic Acid / Sodium Iodate | Traditional industrial method; potential for toxic lead contamination. libretexts.orgadvanceseng.com | | Boron-Doped Diamond (BDD) | Sodium Iodide | "Green" and cost-efficient method; avoids heavy metal contamination; durable and non-toxic anode. advanceseng.comnih.gov |

Before the prevalence of electrochemical methods, and still relevant for certain laboratory preparations, periodates were synthesized using strong chemical oxidants. The first synthesis of periodate was accomplished in 1833 by oxidizing an iodine solution with chlorine gas. acs.org

A common chemical method involves the oxidation of sodium iodate in an alkaline solution with chlorine. wikipedia.org

Reaction with Chlorine: IO₃⁻ + 6HO⁻ + Cl₂ → IO₆⁵⁻ + 2Cl⁻ + 3H₂O wikipedia.org

Other oxidants have also been employed to convert iodine, iodide, or iodate to periodate, including hypochlorite, chlorate, peroxodisulfate, and ozone. acs.org Additionally, a standard laboratory preparation involves treating tribarium dihydrogen orthoperiodate with nitric acid. wikipedia.org Metathis compound can be prepared from orthothis compound by heating it to 100°C under reduced pressure, or from orthoperiodates by treating them with dilute nitric acid. libretexts.orgwikipedia.org

Electrochemical Oxidation Routes

This compound in Fine Chemical Synthesis

This compound is a valuable reagent in organic synthesis, primarily known for its ability to selectively cleave carbon-carbon bonds in specific functional groups.

The most notable application of this compound in organic synthesis is the cleavage of vicinal diols (1,2-diols) into two aldehyde or ketone fragments. libretexts.orgdoubtnut.com This reaction, often called the Malaprade oxidation, is highly selective and proceeds via the formation of a cyclic periodate intermediate. doubtnut.compearson.com The high positive oxidation state of the iodine atom facilitates the acceptance of electrons, leading to the breakdown of the intermediate and the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. doubtnut.comvedantu.com

If a hydroxyl-bearing carbon is secondary (bonded to another carbon and a hydrogen), it is oxidized to an aldehyde.

If a hydroxyl-bearing carbon is tertiary (bonded to two other carbons), it is oxidized to a ketone. pearson.com

This oxidative cleavage is a powerful tool in structural analysis, particularly for carbohydrates, where it can be used to open saccharide rings. libretexts.org The reaction provides an alternative to the ozonolysis of alkenes for producing aldehydes and ketones. ennoreindiachemicals.com

Substrate This compound Cleavage Product(s)
Vicinal Diol (general)Aldehydes and/or Ketones. pearson.com
CH₃CH(OH)CH(OH)CH₃Two molecules of Acetaldehyde. pearson.com
Cyclic 1,2-diolA single product containing two carbonyl groups (aldehyde or ketone). vedantu.com

This compound is not typically used for the direct cyclodehydration of diols to form simple cyclic ethers like tetrahydrofuran; this is generally accomplished with other acid catalysts. researchgate.net Instead, the role of this compound in the context of cyclic ethers is primarily related to the oxidation of epoxides (oxiranes). stackexchange.com

Epoxides themselves are not readily oxidized by this compound. stackexchange.com However, they can be cleaved in a two-step process. First, the strained three-membered ring of the epoxide is opened by acid-catalyzed hydrolysis to form a vicinal diol. stackexchange.com This resulting 1,2-diol can then be readily cleaved by this compound as described in the section above. stackexchange.com A qualitative test for the presence of an epoxide group utilizes this principle, involving treatment with acidified this compound followed by the addition of silver nitrate, which precipitates as silver iodate if cleavage occurs. stackexchange.com

This compound serves as a critical reagent in the synthesis of important pharmaceutical compounds. A key example is its use in a patented industrial synthesis of Temozolomide, an antitumor drug used to treat brain cancers. google.comnih.govresearchgate.net

Aromatic Iodination Strategies

This compound (H₅IO₆ or HIO₄) serves as a potent oxidizing agent in direct aromatic iodination reactions. This method is particularly effective for the exhaustive iodination of aromatic compounds, including those that are strongly deactivated towards electrophilic substitution. acs.orgsciencemadness.org The reagent system typically involves molecular iodine (I₂) with this compound in a strong acid medium, such as concentrated sulfuric acid, often with acetic acid as a co-solvent. acs.orgorgsyn.org

2I₂ + H₅IO₆ → 5I⁺ + 5e⁻ + 3H₂O (simplified representation of the active iodinating species)

This method has been successfully used to periodinate (exhaustively iodinate) various aromatic substrates, such as benzene (B151609), nitrobenzene (B124822), and benzoic acid, which are otherwise difficult to iodinate completely. acs.orgsciencemadness.org For instance, benzene can be converted to hexaiodobenzene at 100°C using this reagent mixture. acs.org By adjusting the reaction conditions, such as temperature and reaction time, it is often possible to obtain partially iodinated products as well. acs.orgsciencemadness.org For example, under less vigorous conditions, nitrobenzene and benzoic acid can be converted to their triiodo-derivatives. acs.org

The this compound method compares favorably to other periodination procedures, like the two-step mercuration/iododemercuration sequence, by offering a more direct and often higher-yielding route. acs.orgsciencemadness.org

Table 1: Examples of Aromatic Iodination using this compound

Starting Aromatic CompoundOxidizing SystemProduct(s)Reference
BenzeneI₂ / H₅IO₆ / H₂SO₄Hexaiodobenzene, Tetraiodobenzene acs.orgsciencemadness.org
TolueneI₂ / H₅IO₆ / H₂SO₄Pentaiodotoluene, Triiodotoluene acs.orgsciencemadness.org
NitrobenzeneI₂ / H₅IO₆ / H₂SO₄Pentaiodonitrobenzene, Triiodonitrobenzene acs.orgsciencemadness.org
Benzoic AcidI₂ / H₅IO₆ / H₂SO₄Pentaiodobenzoic acid, Triiodobenzoic acid acs.orgsciencemadness.org
ChlorobenzeneI₂ / H₅IO₆ / H₂SO₄Pentaiodochlorobenzene, Tetraiodochlorobenzene acs.org
DureneI₂ / H₅IO₆ dihydrate / H₂SO₄ / Acetic AcidIododurene orgsyn.org
CarbazoleI₂ / H₅IO₆ / Acetic AcidTetraiodocarbazole orgsyn.org

Synthesis of Alkali Metal Iodates

This compound is a key precursor in the synthesis of alkali metal periodates, which are closely related to iodates. The synthesis primarily involves the neutralization of this compound with an alkali metal hydroxide (B78521) or carbonate. google.comarchive.org For example, caesium periodate (CsIO₄) can be prepared by neutralizing this compound with caesium carbonate. archive.org Similarly, treating this compound with an alkali metal hydroxide is a recognized method for preparing the corresponding alkali metal periodate. google.com

The resulting periodate salts can exist in two primary forms, corresponding to the two forms of this compound: orthoperiodates (derived from orthothis compound, H₅IO₆) and metaperiodates (derived from metathis compound, HIO₄). wikipedia.orglibretexts.org For example, sodium metaperiodate (NaIO₄) is synthesized from metathis compound, while sodium orthoperiodate (Na₅IO₆) is synthesized from orthothis compound. wikipedia.orglibretexts.org

While this compound directly yields periodates upon neutralization, these can be subsequently converted to iodates. Periodates, containing iodine in the +7 oxidation state, can be reduced to iodates, where iodine is in the +5 oxidation state. sudanchemical.com For instance, upon heating, sodium periodate decomposes to form sodium iodate (NaIO₃) and oxygen. atamankimya.com Therefore, the synthesis of alkali metal iodates via this compound is often a two-step process: first, the formation of the periodate salt, followed by its reduction or thermal decomposition to the iodate.

Alternatively, alkali metal iodates can be prepared by other methods, such as the oxidation of an alkali metal iodide with a strong oxidizing agent or by reacting an alkali metal hydroxide with iodic acid (HIO₃). wikipedia.orgprepchem.com

Table 2: Examples of Alkali Metal Periodates from this compound

This compound FormAlkali Metal BaseProduct (Periodate Salt)Reference
This compound (unspecified)Caesium Carbonate (Cs₂CO₃)Caesium Periodate (CsIO₄) archive.org
This compound (unspecified)Aqueous Ammonia (NH₄OH)Ammonium Periodate (NH₄IO₄) archive.org
Metathis compound (HIO₄)Sodium Hydroxide (NaOH)Sodium Metaperiodate (NaIO₄) wikipedia.orglibretexts.org
Orthothis compound (H₅IO₆)Sodium Hydroxide (NaOH)Sodium Orthoperiodate (Na₅IO₆) wikipedia.orglibretexts.org

This compound in Nanomaterial Synthesis

This compound and its salts are employed as oxidizing agents in the synthesis and application of various nanomaterials. zoranchem.com Its role is often to facilitate oxidation reactions or to act as a catalyst in the formation of nanostructures.

Research has demonstrated the use of this compound as an oxidant in conjunction with magnetically recoverable nanoparticle catalysts for organic synthesis. For example, CoFe₂O₄ nanoparticles, synthesized via a hydrothermal method, have been used as a catalyst for the oxidation of alcohols to their corresponding aldehydes, with this compound serving as the oxidant. researchgate.net This system was found to be highly efficient, providing the desired products in very high yield and selectivity. researchgate.net Similarly, α-Fe₂O₃ (hematite) nanoparticles have been used as a catalyst for the oxidation of benzyl (B1604629) alcohols to aldehydes, again using this compound as the oxidizing agent. researchgate.net The efficiency of this catalytic system was found to be size-dependent, with smaller nanoparticles showing higher activity. researchgate.net

In another application, sodium periodate (NaIO₄) has been used as an oxidizer to facilitate the covalent cross-linking of dopamine-conjugated bovine serum albumin. nih.gov This process leads to the formation of albumin nanoparticles (NPs), which have potential applications in drug delivery systems. nih.gov The periodate-mediated oxidation is a crucial step in forming the cross-links necessary to build the nanoparticle structure. nih.gov

Table 3: Applications of this compound in Nanomaterial Synthesis

NanomaterialRole of this compound/PeriodateApplicationReference
CoFe₂O₄ NanoparticlesOxidant (for alcohol substrate)Catalytic oxidation of alcohols to aldehydes researchgate.net
α-Fe₂O₃ NanoparticlesOxidant (for benzyl alcohol substrate)Catalytic oxidation of benzyl alcohols to aldehydes researchgate.net
Albumin NanoparticlesOxidizer (for cross-linking)Preparation of drug delivery nanoparticles nih.gov

This compound in Polymer Chemistry

This compound plays significant roles in polymer chemistry, both in the degradation and modification of natural polymers and in the synthesis of conducting polymers. Current time information in Bangalore, IN.geeksforgeeks.org

Degradation of Polysaccharides:

A classic and important application of this compound in polymer chemistry is the oxidative cleavage of polysaccharides. umanitoba.castainsfile.com this compound specifically targets and breaks the carbon-carbon bonds of vicinal diols (1,2-glycols), which are abundant in many polysaccharides like cellulose, starch, and glycogen (B147801). umanitoba.canih.gov This reaction, known as the Malaprade reaction, converts the diol into two aldehyde groups. zoranchem.com

The advantage of using this compound is its specificity; it oxidizes the glycol groups to form dialdehyde (B1249045) units within the polymer chain without typically causing further oxidation and degradation into smaller, water-soluble fragments. umanitoba.ca This modification introduces highly flexible "hinges" into what are often semi-rigid polysaccharide structures, significantly altering their chemical and physical properties. nih.gov The resulting dialdehyde polysaccharides are valuable intermediates for further chemical modifications. For example, this process is the basis of the this compound-Schiff (PAS) stain, a technique used in histology to detect polysaccharides in tissue samples. umanitoba.camorphisto.de The oxidation of tissue polysaccharides by this compound in dimethyl sulfoxide (B87167) (DMSO) has also been studied, showing that the solvent can influence the reaction's outcome with different types of polysaccharides. nih.gov

Aniline (B41778) Polymerization:

This compound has been successfully utilized as an effective oxidant for the chemical polymerization of aniline to synthesize polyaniline (PANI), a well-known conducting polymer. geeksforgeeks.orgresearchgate.net Research has shown that using orthothis compound (H₅IO₆) as the oxidant in an anhydrous medium like acetonitrile (B52724) can produce polyaniline with high electrical conductivity. researchgate.net

During the polymerization process, the this compound is reduced, producing iodate (IO₃⁻) and then iodine (I₂), both of which can act as oxidants or dopants for the growing polymer chain. researchgate.net This intrinsic generation of a dopant (I₂) is an interesting feature of using this compound. researchgate.net The byproducts of the reaction, such as residual H₅IO₆ and its products, can be easily removed by washing, resulting in a clean polymerization process. researchgate.net The properties of the resulting polyaniline, including its thermal stability and conductivity, can be influenced by the reaction conditions and the presence of other acids, such as tetrafluoroboric acid (HBF₄). tandfonline.com The polymerization of aniline is a complex process where the acidity of the medium plays a crucial role in the formation of the final polymer structure. acs.org

Analytical and Structural Elucidation Applications of Periodic Acid

Periodic Acid in Carbohydrate Chemistry and Glycobiology Research

The ability of this compound to open saccharide rings and generate reactive aldehyde groups is fundamental to its use in studying carbohydrates and glycoproteins. atamanchemicals.comwikipedia.org This reactivity is harnessed for structural elucidation, quantitative analysis, and molecular labeling.

This compound degradation is a cornerstone method for determining the structure of carbohydrates. ijsr.netscribd.com The reaction involves the formation of a cyclic periodate (B1199274) ester with two adjacent alcohol groups, which then breaks down to form two carbonyl groups (aldehydes or ketones). ijsr.net By analyzing the products formed and the amount of periodate consumed, researchers can deduce critical structural information, such as ring size (furanose vs. pyranose), the position of glycosidic linkages, and the degree of branching in polysaccharides. scribd.comnih.gov

A key quantitative application of periodate oxidation is the analysis of the molar ratios of the sugar reactant to the periodate consumed and the products formed. ijsr.netijsr.net Each carbon-carbon bond cleavage between vicinal diols consumes one mole of this compound. ijsr.net For instance, the complete oxidation of one mole of D-glucose, an aldohexose, consumes five moles of this compound and produces five moles of formic acid and one mole of formaldehyde. ijsr.net This stoichiometric relationship provides definitive clues about the structure of an unknown carbohydrate. ijsr.net By meticulously measuring the consumption of this compound and identifying the degradation products (such as formic acid, formaldehyde, and other aldehydes), the structure of the original sugar can be pieced together. nih.govcdnsciencepub.com

Table 1: Molar Ratio Analysis of D-Glucose Degradation by this compound

Reactant/ProductRoleMolar Equivalent
D-GlucoseStarting Material1
This compound (HIO₄)Oxidant Consumed5
Formic Acid (HCOOH)Product5
Formaldehyde (HCHO)Product1

This table illustrates the stoichiometry of the complete oxidation of D-glucose with this compound, a foundational reaction in carbohydrate structural analysis. ijsr.net

Glycoproteins, proteins with attached oligosaccharide chains (glycans), can also be analyzed using this compound. creative-biolabs.comthermofisher.com The periodate oxidation specifically targets the glycan portions of the molecule. This reaction is the chemical basis for the widely used this compound-Schiff (PAS) stain, which allows for the detection and visualization of glycoproteins on electrophoresis gels. creative-biolabs.comthermofisher.comnih.gov The this compound oxidizes the vicinal diols within the sugar residues, particularly in sialic acids, to create aldehyde groups. creative-biolabs.comthermofisher.com These aldehydes then react with Schiff reagent to produce a characteristic magenta color, indicating the presence of glycoproteins. creative-biolabs.com The intensity of the stain can provide a quantitative estimate of the glycoprotein (B1211001) content. creative-biolabs.com This method is crucial for identifying whether a protein is glycosylated and for studying changes in glycosylation patterns. researchgate.net

Historically, periodate oxidation was a key method for the sequence analysis of polyribonucleotides (RNA). nih.govnih.govsemanticscholar.org The technique relies on the presence of a vicinal diol in the ribose sugar at the 3'-terminus of an RNA molecule. wikipedia.org Periodate treatment oxidizes this 3'-terminal ribose, opening the ring to form a dialdehyde (B1249045). nih.gov This modified terminal nucleotide can then be specifically removed by treatment with an amine (like lysine (B10760008) or cyclohexylamine) through a process called β-elimination, shortening the RNA chain by one nucleotide. nih.govelifesciences.org By repeatedly applying this cycle of oxidation and elimination and identifying the released base at each step, the sequence of the RNA molecule could be determined from the 3'-end inwards. nih.govelifesciences.org This combination of reagents effectively acts as an "RNA-specific pseudo-exonuclease". nih.gov

Periodate oxidation is a widely used method for labeling saccharides and glycoconjugates for research purposes. ijsr.netwikipedia.org The process is a two-step reaction. First, the vicinal diols of the carbohydrate are oxidized with this compound to generate reactive aldehyde groups. libretexts.orgatamanchemicals.com Second, these aldehyde groups are reacted with molecules containing an amine or hydrazide functional group, forming a stable covalent bond. nih.gov This allows for the attachment of various tags, such as fluorescent dyes for imaging or biotin (B1667282) for affinity purification. wikipedia.orgnih.gov For example, a periodate-oxidized sugar can be labeled with a fluorescent hydrazide, allowing for sensitive detection in various analytical techniques. nih.gov This strategy is broadly applicable for labeling purified carbohydrates, cell-surface glycoproteins, and other glycoconjugates. thermofisher.com

Table 2: Common Labels for Saccharides after Periodate Oxidation

Label TypeSpecific Label ExampleReactive Group on Label
Fluorescent TagFluorescein-5-thiosemicarbazideThiosemicarbazide
Fluorescent TagN-1-ethylenediaminonaphthalene (EDAN)Amine
Affinity TagBiotin hydrazideHydrazide
Affinity TagBiotin-LC-HydrazideHydrazide

This table provides examples of common labeling reagents used to tag saccharides following the creation of aldehyde groups via this compound oxidation. nih.govnih.govnih.gov

The unique chemistry of periodate oxidation allows for the highly selective labeling of the 3'-terminus of RNA, while leaving DNA unaffected. libretexts.orgatamanchemicals.comwikipedia.org This selectivity stems from the difference in the sugar composition of the two nucleic acids. RNA contains ribose, which has hydroxyl groups at both the 2' and 3' positions of the sugar ring, forming the necessary vicinal diol for periodate cleavage. libretexts.orgwikipedia.org In contrast, DNA contains deoxyribose, which lacks the 2'-hydroxyl group, and therefore does not have a vicinal diol at its 3'-end. libretexts.orgwikipedia.org Consequently, periodate oxidation is a powerful tool for specifically modifying and labeling the 3'-end of RNA molecules in a mixture containing DNA. libretexts.org This reaction can be used to attach fluorescent probes, biotin, or other functionalities to RNA for applications in microarrays, Northern blotting, and RNA-protein interaction studies. nih.govoup.com

Molar Ratio Analysis in Sugar Degradation

Labeling of Saccharides for Research (e.g., fluorescent tags, biotin)

This compound in Biological Macromolecule Analysis

The selective oxidative cleavage of carbohydrate moieties by this compound provides a foundation for numerous analytical techniques aimed at understanding the structure and function of glycoproteins and other glycoconjugates.

Analysis of Protein Glycosylation Sites

This compound is instrumental in identifying the specific locations of glycosylation on a protein, a post-translational modification critical to its function. The process generally involves the oxidation of the carbohydrate side chains of glycoproteins by this compound. atamankimya.com This reaction specifically targets the cis-diol groups within the sugar residues, cleaving the carbon-carbon bond and generating two aldehyde groups. atamankimya.com These newly formed aldehydes become reactive sites for various chemical probes.

One common strategy involves the use of hydrazide-activated reagents. The aldehydes created by this compound oxidation can spontaneously react with these reagents to form stable hydrazone bonds. atamankimya.com This allows for the attachment of labels, such as biotin, for subsequent detection and isolation. For instance, in a glycoproteomic study of human platelet proteins, this compound oxidation was used in conjunction with hydrazide bead trapping to enrich for glycosylated proteins. nih.gov This approach, combined with mass spectrometry, led to the identification of 70 different N-glycosylation sites within 41 different proteins, many of which had not been previously determined. nih.gov

This method offers a significant advantage in proteomic research by directing modifications to the sugar side chains rather than to the critical amino acids of the polypeptide chain, thereby preserving the protein's integrity for analysis. atamankimya.com

Research on Cell Surface Sugar Complexes

The glycocalyx, a dense layer of carbohydrates on the surface of cells, plays a vital role in cell-cell recognition, adhesion, and signaling. This compound is a key reagent for probing the structure and function of these cell surface sugar complexes, often referred to as glycans.

By treating intact cells with a mild solution of this compound, researchers can selectively oxidize terminal sialic acid residues, which often cap the glycan chains. nih.gov This is because sialic acids possess a unique glycerol-like side chain with vicinal diols that are susceptible to periodate oxidation. nih.gov The resulting aldehydes can then be labeled, for example, by reduction with sodium borohydride (B1222165) using a radioactive isotope, allowing for the specific tracking and analysis of sialic acid-containing glycans. nih.gov

This technique has been employed to study changes in cell surface glycosylation. For example, in a study on Haloferax volcanii, this compound-Schiff's reagent was used to glycostain the S-layer glycoprotein, revealing a significant reduction in glycosylation in mutant cells. frontiersin.org This demonstrated the importance of specific glycosylation for cellular processes like mating. frontiersin.org Furthermore, research on human erythrocytes has utilized this compound in conjunction with other methods to challenge the long-held belief that the this compound-Schiff (PAS) assay is specific for sialic acids, highlighting the need for more specific techniques like lectin staining for detailed glycan analysis. wellcomeopenresearch.org

Modifying Sugar Side Chains of Glycoproteins for Proteomic Research

The modification of glycoprotein sugar side chains using this compound is a cornerstone of many proteomic workflows. The central principle remains the oxidation of vicinal diols in the carbohydrate moieties to create reactive aldehyde groups. atamankimya.comthermofisher.com This selective chemical conversion allows for a variety of downstream applications without altering the primary amino acid sequence of the protein. atamankimya.com

One major application is the immobilization of glycoproteins. The aldehydes generated by this compound treatment can be used to covalently attach glycoproteins to a solid support that has been activated with hydrazide groups. atamankimya.com This is a crucial step for affinity purification and enrichment of glycoproteins from complex biological mixtures.

Furthermore, this method facilitates the conjugation of glycoproteins to other molecules. For example, antibodies can be conjugated to glycoprotein enzymes like horseradish peroxidase. atamankimya.com This is achieved by oxidizing the carbohydrate portion of the enzyme, creating aldehyde groups that can then react with the antibody. This site-specific conjugation ensures that the antigen-binding sites of the antibody and the active site of the enzyme remain unaffected.

The ability to selectively modify the sugar side chains has been instrumental in the development of various glycoprotein detection and analysis kits. nih.govnih.gov These kits often utilize the this compound reaction followed by labeling with biotin hydrazide and subsequent detection with streptavidin-alkaline phosphatase, allowing for the sensitive detection of as little as 5-10 ng of a glycoprotein. nih.govnih.gov

This compound in Histochemical and Cytological Research Methodologies

Beyond its application in molecular-level analysis, this compound is a fundamental component of widely used staining techniques in histology and cytology, enabling the visualization of carbohydrate-rich structures within tissues and cells.

This compound-Schiff (PAS) Staining Methodologies

The this compound-Schiff (PAS) stain is a classic and widely used histochemical method for the detection of polysaccharides and other carbohydrate-rich macromolecules. wikipedia.orglaboratorytests.orgstudysmarter.co.uk The underlying chemistry of the PAS stain relies on the oxidative action of this compound.

The first step in the PAS staining procedure involves the application of a this compound solution to a tissue section. taylorandfrancis.com The this compound oxidizes the vicinal diols present in the sugar rings of polysaccharides (like glycogen) and the carbohydrate portions of glycoproteins and glycolipids. wikipedia.org This oxidation breaks the bond between adjacent carbons that are not part of the glycosidic linkage, resulting in the formation of two aldehyde groups. wikipedia.org

The tissue is then treated with Schiff reagent, a fuchsin-sulfurous acid solution. This reagent reacts with the newly formed aldehydes to produce a stable, magenta-colored complex. laboratorytests.orgcreative-biolabs.com The intensity of the magenta color is proportional to the concentration of reactive carbohydrates in the tissue, allowing for their detection and localization.

The PAS staining method is invaluable in diagnostic pathology for identifying various conditions. wikipedia.orglaboratorytests.org For example, it is used to detect glycogen (B147801) deposits in the liver in cases of glycogen storage disease and to visualize the basement membranes of tissues, which is particularly important in the assessment of renal diseases. laboratorytests.org The fungal cell walls of many species are rich in carbohydrates and therefore stain brightly with PAS, aiding in the diagnosis of fungal infections. laboratorytests.orgpathnsitu.com The method is also used to identify neutral mucins secreted by certain adenocarcinomas. wikipedia.org

Below is a table summarizing the applications of PAS staining in detecting polysaccharides and glycoproteins in tissues:

ApplicationTarget Macromolecule(s)Tissue/Cell TypeSignificance
Glycogen Storage DiseasesGlycogenLiver, MuscleDiagnosis of metabolic disorders. laboratorytests.org
Renal Disease AssessmentGlycoproteinsGlomerular Basement MembraneEvaluation of kidney pathology. laboratorytests.org
Fungal InfectionsPolysaccharidesFungal Cell WallsIdentification of pathogenic fungi. laboratorytests.orgpathnsitu.com
Cancer DiagnosisNeutral Mucins, GlycoproteinsAdenocarcinomasAiding in the diagnosis of certain cancers. wikipedia.org
Connective Tissue AnalysisGlycoproteins, ProteoglycansExtracellular Matrix, Basal LaminaeVisualization of tissue architecture. wikipedia.org
Methodological Advancements in PAS Staining (e.g., Ultra-Rapid Protocols, Microtiter Plate Assays)

Applications in Diagnostic Research (e.g., Glandular Carcinomas, Liver/Kidney Pathologies)

The PAS stain, with this compound as its key component, is a valuable tool in diagnostic research for various pathologies.

Glandular Carcinomas: In the diagnosis of cancers, PAS staining is particularly useful for identifying adenocarcinomas. wikipedia.orgmicrobenotes.com These cancers arise from glandular tissue and often produce and secrete mucins, which are PAS-positive. wikipedia.orgvisiopharm.com For example, in breast cancer, PAS staining can help differentiate between invasive carcinoma of no special type (ICNST) with mucinous degeneration and true mucinous carcinoma. cabidigitallibrary.org Studies have shown that PAS staining has a high sensitivity for detecting mucin in these cases. cabidigitallibrary.org Similarly, in endocervical adenocarcinoma, the PAS reaction is typically milder compared to normal endocervical glands, indicating a reduction in neutral mucosubstances. ijop.netijop.net

Liver Pathologies: PAS staining is routinely used in the evaluation of liver biopsies. utah.edu It is instrumental in diagnosing glycogen storage diseases, where abnormal amounts of glycogen accumulate in hepatocytes. wikipedia.orgstainsfile.combitesizebio.com The PAS-diastase stain is crucial in this context to confirm that the PAS-positive material is indeed glycogen. mypathologyreport.ca Additionally, PAS staining can highlight alpha-1-antitrypsin globules in the liver, which is characteristic of alpha-1-antitrypsin deficiency. wikipedia.orgmypathologyreport.ca

Kidney Pathologies: In renal pathology, PAS staining is indispensable for assessing the glomerular basement membrane. studysmarter.co.ukroche.com It is used to detect thickening, which can be a sign of various glomerular diseases. celnovte.comroche.com The stain clearly delineates the basement membranes of the glomeruli and renal tubules, aiding in the diagnosis of conditions that affect these structures. wikipedia.orgutah.edu

This compound in General Analytical Chemistry Methods

Beyond its applications in histochemistry, this compound is also utilized in general analytical chemistry for the determination of specific organic compounds.

Determination of Organic Compounds (e.g., Glycerol, Alpha Amino Acids, Phenolic Compounds)

The selective oxidizing nature of this compound allows for its use in the quantitative analysis of various organic molecules.

Titrimetric and Spectrophotometric Method Development

This compound and its salt, sodium periodate, serve as crucial oxidizing agents in the development of both titrimetric and spectrophotometric methods for the quantification of various compounds, particularly in pharmaceutical analysis. These methods often rely on the oxidation of the target analyte by a known excess of periodate, followed by the determination of the unreacted oxidant.

In titrimetric methods, the residual periodate can be determined by back-titration. For instance, in the analysis of albendazole, a direct titration with sodium periodate in a hydrochloric acid medium is one approach. tsijournals.com An alternative is an indirect titrimetric method where the analyte is treated with an excess of periodate, and the remaining periodate is determined iodometrically. tsijournals.com The reaction stoichiometry between the analyte and periodate is a critical factor in these calculations. For albendazole, a 4:1 ratio (albendazole:NaIO4) is observed. tsijournals.com Similar back-titration methods have been developed for other drugs, such as ketotifen (B1218977) fumarate, where an excess of an oxidizing agent is used and the remainder is back-titrated with iron(II). nih.gov

Spectrophotometric methods also frequently employ the oxidizing power of periodate. These methods often involve the addition of a known excess of periodate to the analyte. The unreacted periodate is then used to react with a chromogenic reagent, and the resulting change in absorbance is measured. For the determination of albendazole, two different dyes, methyl orange and indigo (B80030) carmine, have been utilized. tsijournals.com The residual bromine, generated from the periodate, bleaches the dyes, and the absorbance is measured at 520 nm for methyl orange and 610 nm for indigo carmine. tsijournals.com The absorbance is found to be linearly proportional to the concentration of the analyte. tsijournals.com This principle of using an oxidizing agent to bleach a dye has been applied to the analysis of other pharmaceuticals like ciprofloxacin (B1669076) and amlodipine (B1666008) besylate. scienceasia.orgscienceasia.org

The development of these methods requires careful optimization of reaction conditions, such as acid concentration and reaction time, to ensure stoichiometric and quantitative reactions. scienceasia.org The validity of these methods is typically assessed according to ICH (International Council for Harmonisation) guidelines, evaluating parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). tsijournals.comscielo.org.mx

Table 1: Examples of Titrimetric and Spectrophotometric Methods Using Periodate

Analyte Method Type Principle Detection Wavelength (for Spectrophotometry) Reference
Albendazole Direct Titrimetry Direct titration with sodium periodate in HCl medium with methyl orange as indicator. N/A tsijournals.com
Albendazole Indirect Titrimetry Excess periodate is added, and the residual is determined by iodometric titration. N/A tsijournals.com
Albendazole Spectrophotometry Excess periodate generates bromine, which bleaches methyl orange. 520 nm tsijournals.com
Albendazole Spectrophotometry Excess periodate generates bromine, which bleaches indigo carmine. 610 nm tsijournals.com
Ketotifen Fumarate Indirect Titrimetry Excess oxidizing agent is added, and the surplus is back-titrated with iron(II). N/A nih.gov
Ciprofloxacin Spectrophotometry Excess cerium (IV) sulphate (oxidant) bleaches methyl orange. 520 nm scienceasia.org
Amlodipine Besylate Spectrophotometry Excess bromate-bromide mixture (oxidant) bleaches indigo carmine. 610 nm scienceasia.org

Environmental Monitoring Applications (e.g., Water Quality Testing for Organic Pollutants)

This compound is utilized in environmental monitoring, particularly in the assessment of water quality by measuring the Chemical Oxygen Demand (COD). COD is a critical indicator of the level of organic pollution in water bodies. researchgate.net High COD levels suggest a larger quantity of organic materials in the wastewater, which can deplete dissolved oxygen and harm aquatic life. researchgate.net

Traditionally, methods for determining COD have limitations. However, new approaches using this compound as an oxidant have been developed. For example, a flow injection analysis system using a this compound solution as the oxidant has been developed for effective COD monitoring. researchgate.net The concentration of the this compound solution can be optimized to achieve a steady response signal in biosensor applications for glucose detection, a component of organic matter. researchgate.net

Electrophoretic Applications (e.g., Glycoprotein Staining on Gels, Cleavage of Cross-linkers)

This compound is a key reagent in electrophoretic techniques, primarily for the visualization of glycoproteins on polyacrylamide gels and for the cleavage of specific cross-linkers.

The most common method for staining glycoproteins on gels is the this compound-Schiff (PAS) stain. scientificlabs.co.uksigmaaldrich.com This technique relies on the selective oxidation of vicinal diol groups, found in the sugar moieties of glycoproteins, by this compound. scientificlabs.co.uk This oxidation generates aldehyde groups. umich.edu These newly formed aldehydes then react with Schiff's reagent, a fuchsin-sulfite mixture, to produce magenta-colored bands against a colorless background, allowing for the specific detection of glycoproteins. sigmaaldrich.com Modifications of the PAS stain, such as combining it with Alcian blue or silver staining, have been developed to enhance sensitivity, allowing for the detection of nanogram quantities of glycoproteins. researchgate.net Another sensitive method involves condensing the periodate-generated aldehydes with dansyl hydrazine, a fluorescent reagent, which allows for visualization under UV light. umich.edu

In addition to staining, this compound is used to cleave reversible cross-linkers in polyacrylamide gels. scientificlabs.co.uksigmaaldrich.com Certain cross-linking agents, such as N,N'-(1,2-dihydroxyethylene)bisacrylamide (DHEBA) and N,N'-diallyltartardiamide (DATD), contain 1,2-diol structures. researchgate.netnih.gov These diol structures are susceptible to oxidative cleavage by this compound. researchgate.net This property is advantageous for applications requiring the recovery of separated biomolecules, like proteins or nucleic acids, from the gel matrix. nih.gov By dissolving the gel with a dilute solution of this compound (e.g., 2%), the cross-links are broken, and the biomolecules can be extracted without harsh conditions that could cause denaturation. nih.gov

Studies on this compound Interaction with Specific Biological Components (e.g., Red Blood Cell Antigens)

This compound's ability to selectively oxidize vicinal diols makes it a valuable tool for studying the structure and function of biological components, particularly the glycoproteins on the surface of red blood cells (RBCs) that carry various blood group antigens.

The sialo-oligosaccharide-rich glycoproteins on the RBC membrane, known as glycophorins, are readily detectable by staining with the this compound-Schiff (PAS) reagent. nih.gov This is because the sialic acid and other sugar residues in glycophorins contain the vicinal diol groups that are oxidized by this compound. nih.gov Glycophorin A, the major sialoglycoprotein on the RBC surface, is heavily glycosylated and carries some blood group antigens. nih.gov The interaction of this compound with these sugar moieties is the basis for their visualization on electrophoretic gels. nih.gov

The negative charge on the surface of RBCs, which is crucial for preventing cell aggregation and ensuring proper circulation, is largely due to sialic acid residues on glycoproteins like glycophorin. nih.gov The Rh blood group system, another critical component of the RBC membrane, involves a complex of proteins that are essential for membrane stability. frontiersin.org While the primary antigens of the Rh system are proteins, the associated glycoproteins can be studied using techniques involving this compound oxidation.

Furthermore, the antigens of the ABO blood group system are carried on O-linked oligosaccharides, which can also be present on glycophorins. nih.gov Although the reaction with ABH antigens on glycophorin A is relatively low, it highlights the potential for using this compound-based methods to probe the structure of these important blood group determinants. nih.gov The use of reagent red blood cells with known antigenic profiles is standard in blood banking to identify antibodies in patient serum, and the characterization of these antigens often involves techniques that rely on the chemical properties of their glycoprotein carriers. alivedx.comslideshare.net

Theoretical and Computational Chemistry Approaches for Periodic Acid Systems

Density Functional Theory (DFT) Studies on Periodic Acid Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone for studying the mechanisms of chemical reactions. By calculating the electronic structure of molecules, DFT can map out entire reaction pathways, identify transient species, and quantify the energy changes that occur during a reaction. rsc.orgresearchgate.net Several DFT functionals, such as B3PW91, CAM-B3LYP, BMK, and ωB97XD, have been employed to model this compound systems, providing a detailed understanding of reaction rates and atomic connections. rsc.orgnih.gov

The Malaprade reaction, the oxidative cleavage of α-glycols by this compound, has been a subject of extensive theoretical study. rsc.orgrsc.org Using ethylene (B1197577) glycol as a model substrate, DFT computations have been used to propose and analyze various potential reaction mechanisms. rsc.orgnih.gov

One of the seminal proposals for this reaction was made by Criegee, who suggested the formation of a cyclic ester intermediate. researchgate.net DFT studies have refined this picture. A comprehensive study proposed a general mechanism for the oxidative cleavage based on DFT computations, examining four alternative molecular transformations from both thermodynamic and kinetic viewpoints. rsc.orgrsc.org The most energetically favorable pathway, referred to as the classic mechanism (CM), involves a three-step process when this compound (in its neutral HIO₄ form) and ethylene glycol react. rsc.orgresearchgate.net

The proposed steps are:

Formation of a seven-membered quasi-ring intermediate that is stabilized by an intramolecular hydrogen bond and involves the creation of one I-O bond. rsc.orgrsc.org

Transformation into a five-membered cyclic ester intermediate where two I-O bonds are present. rsc.orgresearchgate.net

Cleavage of the C-C bond, leading to the final products: two molecules of formaldehyde, iodic acid (HIO₃), and water. rsc.orgrsc.org

This computational work provides a detailed molecular-level understanding that builds upon and refines earlier mechanistic proposals. rsc.org

A key strength of DFT is its ability to determine the geometries and energies of short-lived intermediates and transition states along a reaction coordinate. nih.gov For the periodate (B1199274) oxidation of ethylene glycol, DFT calculations have successfully characterized these fleeting structures. rsc.orgrsc.org The minimum energy pathway (MEP) reveals the specific shape and conformation of these species. rsc.orgnih.gov

Key structures identified include:

IC1_B (Seven-membered quasi-ring intermediate): This is the first intermediate formed, featuring one iodine-oxygen bond and stabilized by internal hydrogen bonding. rsc.orgrsc.org

IC2_C (Five-membered cyclic ester intermediate): This structure, proposed by Criegee, is formed from IC1_B and contains a five-membered ring with two iodine-oxygen bonds. rsc.orgresearchgate.net

Transition States (TS): The calculations locate the transition states connecting these intermediates. For instance, TS1_B is the transition state leading to the first intermediate (IC1_B), while TS2_C is the rate-limiting transition state for the formation of the cyclic ester (IC2_C). rsc.orgresearchgate.net Another key transition state, TS3_A , corresponds to the crucial C-C bond cleavage step. rsc.org

Analysis of the electron density at the bond critical points (BCPs) between the atoms provides further insight into the bond-breaking and bond-forming processes during the transformation from the intermediate (IC2_C) to the transition state leading to the products. rsc.org

DFT calculations allow for the prediction of activation energies, which are the energy barriers that must be overcome for a reaction to proceed. These theoretical values can then be compared with experimental data to validate the proposed mechanism. rsc.orgnih.gov

For the Malaprade oxidation of ethylene glycol, the activation energies for various proposed pathways have been computed. rsc.org The rate-limiting step in the most favorable classic mechanism (CM) is the formation of the cyclic diester intermediate via transition state TS2_C. researchgate.net The computed activation energy for this step using different DFT functionals falls within a specific range, which shows good agreement with the range of experimentally determined values. rsc.orgresearchgate.net

Table 1: Comparison of Computationally Predicted and Experimental Activation Energies for Ethylene Glycol Oxidation by this compound. rsc.orgresearchgate.net
ParameterValue (kJ mol⁻¹)Method/Condition
Computationally Predicted Activation Energy (for rate-limiting step TS2_C)123–132DFT (Various Functionals)
Experimental Activation Energy97.5–167.4Varies by study and reaction conditions

This correlation between theoretical predictions and experimental findings lends strong support to the DFT-elucidated reaction mechanism. rsc.orgresearchgate.net It is noted that experimental conditions, such as pH, can significantly influence the reaction, and some experimental values fall outside this range under specific conditions. rsc.orgresearchgate.net

Characterization of Reaction Intermediates and Transition States

Molecular Modeling and Simulation of this compound Interactions

Beyond reaction mechanisms, molecular modeling techniques are used to explore the fundamental interactions of this compound. These simulations help in understanding the intrinsic electronic properties of the molecule, which dictate its reactivity. researchgate.netaip.orgwikipedia.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactive behavior. wolfram.comlibretexts.org The MEP surface displays regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.netlibretexts.org

Red-colored regions indicate negative electrostatic potential, signifying electron-rich areas that are prone to attack by electrophiles.

Blue-colored regions indicate positive electrostatic potential, representing electron-poor areas that are attractive to nucleophiles. wolfram.com

For reactions involving this compound, MEP analysis helps to identify the active regions on both the oxidant and the substrate. researchgate.net By mapping the electrostatic potential, researchers can understand where interactions, such as hydrogen bonding or the initial attack of a substrate's hydroxyl group, are most likely to occur, providing a rational basis for the observed reaction pathways. researchgate.netcore.ac.uk

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgimperial.ac.uk The HOMO is the highest-energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest-energy orbital without electrons and acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.netresearchgate.net

A small HOMO-LUMO gap implies that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. libretexts.org

A large HOMO-LUMO gap suggests higher stability and lower reactivity. libretexts.org

In the context of this compound oxidations, FMO analysis can be performed on the reactants, intermediates, and transition states to understand the flow of electrons during the reaction. researchgate.net Calculating the HOMO-LUMO gap helps to quantify the electronic properties and reactivity of the molecules involved. researchgate.netresearchgate.net For example, in the oxidation of alcohols, the LUMO is often localized on the carbonyl group of the product, indicating its ability to accept electrons. researchgate.net

Investigation of Electronic Properties (e.g., Ionization Potential, Electron Affinity, Chemical Hardness)

Theoretical and computational chemistry provide powerful tools for investigating the fundamental electronic properties of molecules like this compound (H₅IO₆). These properties, including ionization potential, electron affinity, and chemical hardness, are crucial for understanding its reactivity, stability, and interactions. The calculations are typically performed using methodologies rooted in density functional theory (DFT). researchgate.net

Ionization Potential (IP): The ionization potential is the minimum energy required to remove an electron from a neutral atom or molecule in its gaseous state. scielo.brresearchgate.net A lower IP indicates that the molecule can be more easily oxidized. For this compound, the IP would reflect the energy needed for the process:

H₅IO₆ → H₅IO₆⁺ + e⁻

Computational methods calculate IP by determining the energy difference between the optimized neutral molecule (N electron system) and the corresponding cation (N-1 electron system). tru.ca Another approach, based on Koopmans' theorem, approximates the IP as the negative of the energy of the Highest Occupied Molecular Orbital (HOMO). openstax.org While specific experimental or calculated IP values for this compound are not readily found in the surveyed literature, theoretical studies on related compounds demonstrate the application of these methods. researchgate.netopenstax.org

Electron Affinity (EA): Electron affinity is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. eurjchem.comaps.org A more negative EA value signifies a greater tendency to accept an electron and be reduced. The process for this compound is:

H₅IO₆ + e⁻ → H₅IO₆⁻

Like IP, EA can be calculated from the energy difference between the neutral (N electron) and anionic (N+1 electron) species. tru.ca Generally, elements on the right side of the periodic table, like iodine, have a higher electron affinity. eurjchem.com The EA of a molecule is influenced by factors such as electron-electron repulsions and the stability of the resulting anion. aps.org

Chemical Hardness (η): Chemical hardness is a concept that describes the resistance of a chemical species to a change in its electron configuration. It is a measure of the molecule's stability and resistance to deformation or polarization of its electron cloud. Hard molecules have a large energy gap between their HOMO and LUMO, making them less reactive. researchgate.net Conversely, soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive.

Within the framework of DFT, chemical hardness (η) can be quantified using the ionization potential (I) and electron affinity (A) through the following relation: openstax.org

η = (I - A) / 2

A high chemical hardness value implies greater stability. Based on the Hard and Soft Acids and Bases (HSAB) theory, hard acids prefer to interact with hard bases, and soft acids with soft bases. Determining the chemical hardness of this compound is essential for predicting its behavior in various chemical reactions.

Conceptual Data Table of Electronic Properties

While precise calculated values for this compound are not available in the cited literature, the significance of these properties can be summarized as follows:

Electronic PropertySymbolSignificance for this compoundComputational Approach
Ionization PotentialIPEnergy required to oxidize this compound; relates to its strength as an oxidizing agent.∆E = E(cation) - E(neutral) or Koopmans' Theorem (-EHOMO)
Electron AffinityEAEnergy released upon reduction of this compound; indicates its ability to accept electrons.∆E = E(neutral) - E(anion)
Chemical HardnessηResistance to change in electron distribution; indicates molecular stability and reactivity.η = (IP - EA) / 2

Periodic DFT Calculations in Solid-State Chemistry (General Methodological Applications)

Periodic Density Functional Theory (DFT) is a powerful computational method for investigating the properties of crystalline solids, making it highly suitable for studying this compound in its solid state. researchgate.net Unlike molecular calculations that treat a single molecule in a vacuum, periodic DFT calculations account for the repeating, long-range crystalline structure (periodic boundary conditions). researchgate.net This approach has become a cornerstone of solid-state chemistry and physics due to its balance of accuracy and computational feasibility. researchgate.net

The applications of periodic DFT are extensive and provide critical insights that complement experimental techniques. One of the primary uses is for geometry optimization of experimentally determined crystal structures, often obtained from X-ray diffraction (XRD). researchgate.net DFT optimization can refine atomic positions, including those of hydrogen atoms which are often difficult to locate accurately with XRD, leading to a more precise structural model. researchgate.net

Furthermore, periodic DFT is instrumental in understanding the electronic structure of solids. It can be used to calculate the electronic band structure and the density of states (DOS), which helps to classify materials as insulators, semiconductors, or metals. For a material like solid this compound, these calculations would reveal the nature of its HOMO-LUMO gap in the crystalline phase, providing insights into its optical and electronic properties.

Thermodynamic properties and phase stability can also be effectively studied. For instance, periodic DFT can be used to calculate the lattice energies of different polymorphs (different crystal structures of the same compound) to determine their relative stabilities at various temperatures and pressures. researchgate.net This is crucial for understanding polymorphism, which is of significant interest in fields like pharmaceuticals. researchgate.net

Other key applications of periodic DFT in solid-state chemistry relevant to the study of this compound include:

Vibrational Analysis: Calculation of vibrational frequencies, which can be directly compared with experimental infrared (IR) and Raman spectroscopy data to aid in spectral assignment and structural validation. tru.ca

Intermolecular Interactions: Analysis of non-covalent interactions, such as hydrogen bonding, which are critical in determining the crystal packing of molecules like H₅IO₆. tru.ca

Mechanical and Elastic Properties: Prediction of bulk moduli and other elastic constants, which describe the material's response to mechanical stress.

In essence, periodic DFT calculations provide a theoretical framework to build an atomic-level understanding of the structure, stability, and properties of solid-state this compound, bridging the gap between its molecular characteristics and its macroscopic behavior.

Future Directions and Emerging Research Areas

Development of Green Chemistry Methodologies Utilizing Periodic Acid

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to reactions involving this compound. organic-chemistry.org A significant area of research is the development of catalytic systems that can regenerate this compound in situ, minimizing waste and improving atom economy. For instance, researchers are exploring the use of co-catalysts that can re-oxidize the iodate (B108269) byproduct back to periodate (B1199274), allowing for the use of stoichiometric oxidants in catalytic amounts.

Another key aspect of green chemistry is the use of environmentally benign solvents. Efforts are underway to replace traditional organic solvents with greener alternatives like water or ionic liquids in this compound-mediated oxidations. The development of solid-supported this compound reagents is also a promising approach. These reagents can be easily separated from the reaction mixture and potentially recycled, simplifying purification processes and reducing solvent usage.

Integration of this compound Chemistry with Advanced Analytical Instrumentation (e.g., Mass Spectrometry)

The coupling of this compound's selective chemistry with the sensitivity and resolution of modern analytical techniques, particularly mass spectrometry, is opening new avenues for detailed structural analysis of complex biomolecules. pubcompare.ai One emerging application is in "footprinting" studies to probe the structure of proteins and nucleic acids. In this method, the accessibility of specific residues (like those in glycoproteins) to this compound oxidation is mapped. The resulting modifications are then identified by mass spectrometry, providing insights into the three-dimensional structure and interactions of these biomolecules. nih.gov

Furthermore, this compound-based labeling strategies are being developed for quantitative proteomics. By selectively oxidizing and then tagging carbohydrate moieties on glycoproteins, researchers can enrich and quantify specific subsets of the proteome. This approach is invaluable for studying changes in glycosylation patterns associated with disease states.

Novel Applications in Biomolecular Engineering and Functionalization

The ability of this compound to generate reactive aldehyde groups on biomolecules through the oxidation of vicinal diols is being harnessed for innovative applications in biomolecular engineering and functionalization. researchgate.net This chemo-selective reaction allows for the site-specific modification of polysaccharides, glycoproteins, and antibodies. mpbio.comresearchgate.net

For example, periodate-oxidized polysaccharides can be cross-linked with other polymers to form hydrogels for drug delivery and tissue engineering applications. researchgate.net Similarly, the aldehyde groups introduced onto antibodies can be used to conjugate drugs, imaging agents, or other functional molecules, leading to the development of next-generation antibody-drug conjugates (ADCs) and diagnostic tools. nih.gov The functionalization of materials with biomolecules via this compound chemistry is another active area of research, with applications in biosensors and biocompatible coatings. aimspress.com

Exploration of this compound Chemistry in Complex Biological Systems (Beyond Staining)

While the this compound-Schiff (PAS) stain has long been a staple in histology for visualizing carbohydrates, researchers are now exploring the use of this compound in more dynamic and complex biological settings. morphisto.deresearchgate.net This includes the development of probes that can be activated by this compound to image specific glycans in living cells, providing a deeper understanding of their roles in cellular processes.

Moreover, the principles of bio-orthogonal chemistry are being applied to this compound-mediated reactions. By introducing uniquely reactive groups into cells through metabolic labeling and then using this compound to unmask or react with these groups, scientists can track and visualize biological processes with high specificity. These advanced techniques are moving beyond static staining to provide dynamic information about the glycome in its native environment.

Advanced Computational Design of this compound-Mediated Reactions

Computational chemistry is becoming an indispensable tool for understanding and predicting the outcomes of chemical reactions. researchgate.net In the context of this compound, computational methods, such as density functional theory (DFT), are being used to elucidate the detailed mechanisms of its oxidation reactions. rsc.orgaiche.org By modeling the transition states and intermediates, researchers can gain insights into the factors that control the reactivity and selectivity of periodate oxidations. rsc.org

This fundamental understanding is crucial for the rational design of new catalysts and reaction conditions that can improve the efficiency and scope of this compound-mediated transformations. researchgate.netacs.org For example, computational studies can help in designing catalysts that favor specific reaction pathways or in predicting the reactivity of novel substrates with this compound. As computational power and theoretical models continue to advance, the in-silico design of this compound-based synthetic methodologies will play an increasingly important role in the future of this field. acs.orgucl.ac.uk

Q & A

Q. How should I design an experiment to evaluate periodic acid’s oxidative effects on organic substrates?

Methodological Answer:

  • Hypothesis formulation : Clearly define the oxidative capacity of HIO₄ under specific conditions (e.g., pH, temperature). Example: "this compound oxidizes vicinal diols to carbonyl compounds faster in acidic media than in neutral conditions."
  • Experimental setup : Use spectrophotometry to monitor reaction progress. Include controls (e.g., reactions without HIO₄ or with iodic acid [HIO₃] to differentiate oxidation pathways).
  • Variables : Adjust pH (0.5–5.0), HIO₄ concentration (0.1–1.0 M), and reaction time. Measure product yield via HPLC or titration .
  • Data collection : Tabulate reaction rates and product purity. Use error bars to account for instrumental uncertainty .

Q. What analytical techniques distinguish this compound from iodic acid in mixtures?

Methodological Answer:

  • Ion-selective electrodes (ISEs) : Measure iodate (IO₃⁻) vs. periodate (IO₄⁻) concentrations.
  • Redox titration : Exploit HIO₄’s stronger oxidizing power. Titrate with sodium thiosulfate (Na₂S₂O₃) and starch indicator; HIO₃ requires higher titrant volumes.
  • Spectrophotometry : Use UV-Vis to detect absorbance peaks unique to IO₄⁻ (e.g., ~290 nm) .

Q. How do I analyze kinetic data from this compound-mediated oxidations?

Methodological Answer:

  • Graphical analysis : Plot substrate concentration vs. time to determine reaction order. Use logarithmic plots for pseudo-first-order reactions.
  • Arrhenius equation : Calculate activation energy (Eₐ) from rate constants at different temperatures.
  • Statistical validation : Apply regression analysis (R² > 0.95) and report confidence intervals .

Advanced Research Questions

Q. How can I optimize reaction conditions for this compound oxidations using statistical methods?

Methodological Answer:

  • Central Composite Design (CCD) : Test interactions between variables (pH, [HIO₄], temperature) via response surface methodology (RSM).
  • Example : Design a 4-factor CCD with star points (±α) to model non-linear effects. Use ANOVA to identify significant factors (p < 0.05).
  • Validation : Confirm optimal conditions with triplicate experiments. Report desirability functions for multi-objective optimization (e.g., maximizing yield while minimizing cost) .

Q. How do I resolve contradictions in reported oxidation efficiencies of this compound across studies?

Methodological Answer:

  • Meta-analysis : Compare reaction conditions (e.g., solvent polarity, substrate steric effects) from literature. Use PRISMA guidelines for systematic reviews.
  • Controlled replication : Reproduce conflicting experiments with standardized reagents and protocols.
  • Error source identification : Analyze impurities (e.g., residual HIO₃ in HIO₄) via ICP-MS. Adjust purification steps (e.g., recrystallization) if needed .

Q. What methods ensure reagent-grade purity and batch consistency in this compound synthesis?

Methodological Answer:

  • Quality control (QC) : Perform mass spectrometry (MS) and HPLC to verify ≥98% purity. Quantify trace metals (e.g., Fe³⁺) via atomic absorption spectroscopy.
  • Batch documentation : Record synthesis parameters (e.g., electrolysis time for HIO₄ production).
  • Stability testing : Store HIO₄ under inert atmosphere and monitor decomposition via iodometric titration .

Q. How can I characterize the structural outcomes of this compound oxidation in complex carbohydrates?

Methodological Answer:

  • NMR spectroscopy : Use ¹³C-NMR to identify cleavage sites in polysaccharides (e.g., oxidation of 1,2-diols in starch).
  • Mass spectrometry : Employ MALDI-TOF to detect oligosaccharide fragments.
  • Comparative analysis : Cross-reference results with periodate-Schiff (PAS) staining in histochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.